molecular formula C17H21ClN2O5S B4970545 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B4970545
M. Wt: 400.9 g/mol
InChI Key: JBWAZFODJVOTLT-UHFFFAOYSA-N
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Description

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidinone ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide typically involves multiple steps:

  • Formation of the Thiazolidinone Ring: : The thiazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source. For example, the reaction of 4,4-dimethyl-2-thioxo-1,3-thiazolidin-5-one with an appropriate amine under acidic conditions can yield the desired thiazolidinone ring.

  • Introduction of the Benzamide Core: : The benzamide core can be introduced by reacting the thiazolidinone intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis.

  • Attachment of the Oxolane Moiety: : The final step involves the attachment of the oxolane moiety to the benzamide core. This can be achieved by reacting the benzamide intermediate with oxirane in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in cells.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Lacks the oxolane moiety.

    5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide: Lacks the chloro group.

    2-chloro-N-[(oxolan-2-yl)methyl]benzamide: Lacks the thiazolidinone ring.

Uniqueness

The presence of all three functional groups (chloro, thiazolidinone, and oxolane) in 2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)-N-[(oxolan-2-yl)methyl]benzamide makes it unique. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O5S/c1-17(2)10-26(23,24)20(16(17)22)11-5-6-14(18)13(8-11)15(21)19-9-12-4-3-7-25-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWAZFODJVOTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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